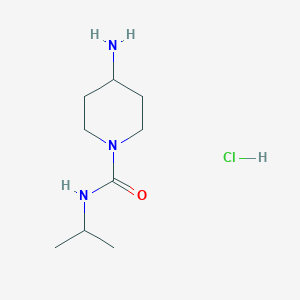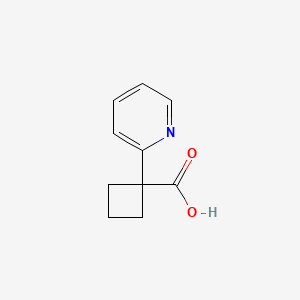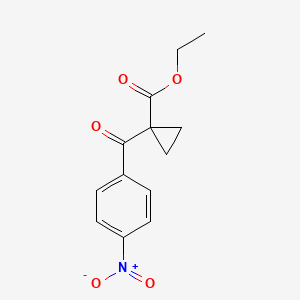![molecular formula C12H25NO5 B1394106 [2-(Octyloxy)ethyl]aminoxalat CAS No. 1211496-91-1](/img/structure/B1394106.png)
[2-(Octyloxy)ethyl]aminoxalat
Übersicht
Beschreibung
[2-(Octyloxy)ethyl]amine oxalate is a chemical compound with the molecular formula C12H25NO5. It is an organic compound that contains an amine group and an oxalate group. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
[2-(Octyloxy)ethyl]amine oxalate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and emulsifiers.
Wirkmechanismus
Target of Action
The primary target of [2-(Octyloxy)ethyl]amine oxalate is the organic compound diethyl oxalate . This compound interacts with diethyl oxalate in a specific manner depending on whether it is a primary, secondary, or tertiary amine .
Mode of Action
[2-(Octyloxy)ethyl]amine oxalate, being a secondary amine, reacts with diethyl oxalate to form an oxamic ester . This reaction is facilitated by the presence of a proton for hydrogen bonding with the oxygen .
Biochemical Pathways
The reaction of [2-(Octyloxy)ethyl]amine oxalate with diethyl oxalate forms part of the broader Hofmann amine separation method . This method distinguishes between primary, secondary, and tertiary amines based on their reactions with diethyl oxalate .
Result of Action
The result of the action of [2-(Octyloxy)ethyl]amine oxalate is the formation of an oxamic ester . This compound is a liquid, distinguishing it from the solid oxamide formed by the reaction of primary amines with diethyl oxalate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Octyloxy)ethyl]amine oxalate typically involves the reaction of 2-(octyloxy)ethanol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the oxalate ester.
Industrial Production Methods
In an industrial setting, the production of [2-(Octyloxy)ethyl]amine oxalate may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Octyloxy)ethyl]amine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: The oxalate group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitrates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Hexyloxy)ethyl]amine oxalate
- [2-(Decyloxy)ethyl]amine oxalate
- [2-(Dodecyloxy)ethyl]amine oxalate
Uniqueness
[2-(Octyloxy)ethyl]amine oxalate is unique due to its specific chain length and the presence of both an amine and an oxalate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications. The specific chain length also influences its solubility and interaction with biological membranes, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-octoxyethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJONXMASGVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)


methanone hydrochloride](/img/structure/B1394039.png)





